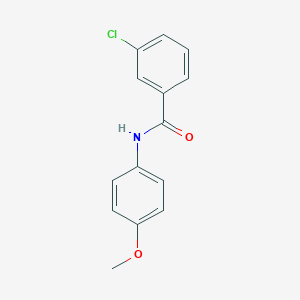
3-chloro-N-(4-methoxyphenyl)benzamide
Vue d'ensemble
Description
3-chloro-N-(4-methoxyphenyl)benzamide is a chemical compound with the linear formula C15H14ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzamides, including 3-chloro-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(4-methoxyphenyl)benzamide is represented by the linear formula C15H14ClNO3 . The molecular weight of this compound is 291.737 .Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity
3-Chloro-N-(4-methoxyphenyl)benzamide's structure and properties have been a subject of research, particularly in molecular structural analysis and antioxidant activity. A related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was studied for its molecular structure using X-ray diffraction and density functional theory. The research also explored its antioxidant properties through a DPPH free radical scavenging test (Demir et al., 2015).
Neuroleptic Activity
Research has been conducted on benzamide derivatives, including compounds structurally related to 3-chloro-N-(4-methoxyphenyl)benzamide, for their potential neuroleptic (antipsychotic) activities. Studies found a significant correlation between the molecular structure of these compounds and their inhibitory effects on stereotyped behavior in animal models, indicating potential therapeutic applications in psychosis treatment (Iwanami et al., 1981).
Spectroscopic Studies
4-Chloro-N-(2-methoxyphenyl)benzamidoxime, a compound closely related to 3-chloro-N-(4-methoxyphenyl)benzamide, was synthesized and characterized through various spectroscopic methods, including X-ray diffraction, NMR, and FT-IR/Raman spectra. This research provides insight into the structural and spectral properties of benzamide derivatives, which could be useful for the development of new materials or drugs (Kara et al., 2013).
Fluorescence Enhancement for Probing Biochemical Reactions
Glibenclamide, a substance structurally similar to 3-chloro-N-(4-methoxyphenyl)benzamide, has been used to enhance the fluorescence intensity of erbium ions, aiding in the development of simple and sensitive fluorimetric probes for monitoring biochemical reactions (Faridbod et al., 2009).
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, including those with methoxy groups, have been studied for their corrosion inhibition properties on mild steel in acidic environments. The research suggests that methoxy substituents enhance the inhibition efficiency, making these compounds potential candidates for industrial applications in corrosion prevention (Mishra et al., 2018).
Safety And Hazards
Sigma-Aldrich provides 3-chloro-N-(4-methoxyphenyl)benzamide to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
Propriétés
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYJKCQPDJQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)
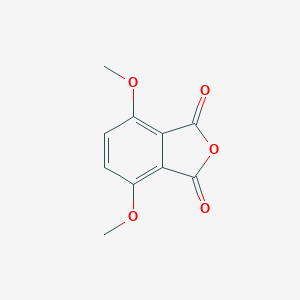
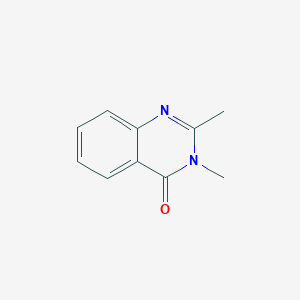
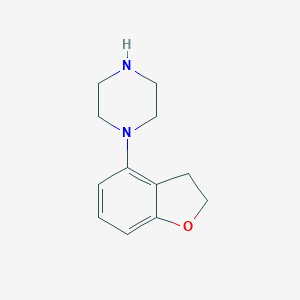
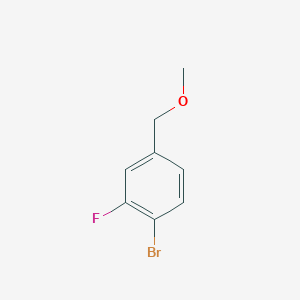
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
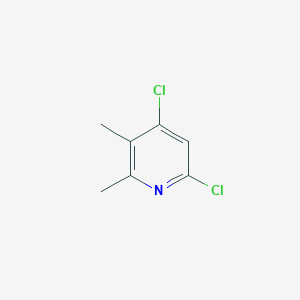
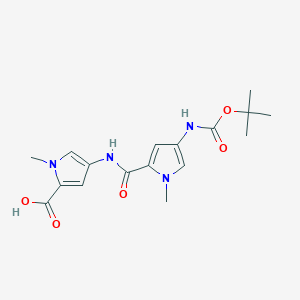
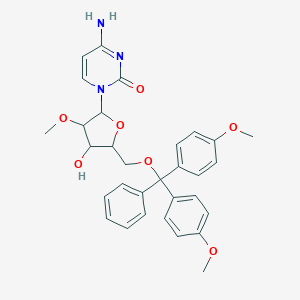
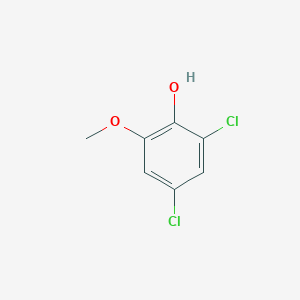
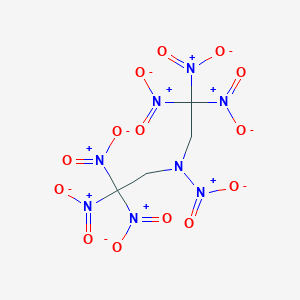
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
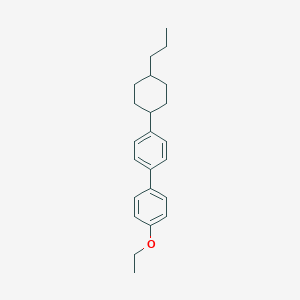
![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)